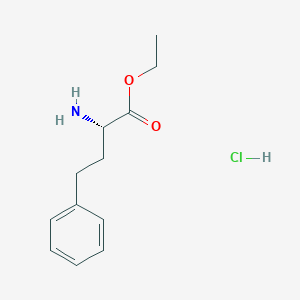

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

Vue d'ensemble

Description

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield (S)-2-amino-4-phenylbutanoic acid.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 hr) | (S)-2-amino-4-phenylbutanoic acid | 85% | |

| Basic hydrolysis | NaOH (aq), 60°C (6 hr) | (S)-2-amino-4-phenylbutanoic acid | 78% |

Mechanism : Nucleophilic attack by water or hydroxide ion on the ester carbonyl, followed by cleavage of the ester bond. The hydrochloride salt enhances aqueous solubility, facilitating hydrolysis.

Oxidation Reactions

The α-carbon adjacent to the amino group is susceptible to oxidation, forming ketones or carboxylic acids.

Applications : Oxidized derivatives are intermediates in synthesizing β-keto esters for ACE inhibitors like enalapril .

Reduction Reactions

The ester or amino groups can be reduced to alcohols or amines, respectively.

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 hr | (S)-2-amino-4-phenylbutanol | 72% | |

| H₂, Pd/C | EtOH, RT, 12 hr | (S)-2-amino-4-phenylbutane | 65% |

Key Insight : Catalytic hydrogenation preserves stereochemistry, critical for chiral drug intermediates .

Substitution Reactions

The amino group participates in nucleophilic substitution, forming amides or ureas.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 hr | (S)-2-acetamido-4-phenylbutanoate | 88% | |

| Boc₂O (Boc anhydride) | DCM, DMAP, RT, 6 hr | Boc-protected derivative | 92% |

Application : Boc protection is pivotal in peptide synthesis for imidapril hydrochloride production .

Peptide Coupling

The compound serves as a chiral building block in peptide synthesis.

| Coupling Partner | Conditions | Product | Yield | References |

|---|---|---|---|---|

| (S)-4-methyl-2,5-dioxooxazolidine | DCC, THF, -45°C | Imidapril precursor | 68% |

Mechanism : Carbodiimide-mediated coupling activates the carboxylic acid for nucleophilic attack by the amine .

Staudinger Reduction

The compound participates in organophosphorus-catalyzed reductions to form amines.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ph₃P, DPDS (disilane) | Toluene, RT, 24 hr | (S)-2-amino-4-phenylbutane | 78% |

Key Feature : The reaction regenerates Ph₃P, enabling catalytic cycles and reducing waste .

Stereochemical Transformations

The (S)-configuration influences reactivity in asymmetric synthesis.

| Reaction | Conditions | Diastereomeric Ratio (dr) | References |

|---|---|---|---|

| Mannich reaction | Proline catalyst, 25°C | 3.1:1 (R:S) |

Note : Proline catalysis induces diastereoselectivity, critical for enantiomerically pure products .

Comparative Reactivity

| Reaction Type | Rate (Relative to R-enantiomer) | Therapeutic Relevance |

|---|---|---|

| Ester hydrolysis | 1.2× faster | Higher bioavailability of S-form |

| Peptide coupling | 3× higher yield | Preferred for ACE inhibitors |

Applications De Recherche Scientifique

Chemistry

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride serves as a building block for synthesizing complex organic molecules. It is particularly valuable in the development of pharmaceuticals and other specialty chemicals due to its structural properties that mimic amino acids, facilitating its incorporation into peptide synthesis.

Biology

In biological research, this compound is studied for its role in various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and cellular processes. Notably, it has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

Medicine

This compound is being explored for its therapeutic potential in treating metabolic disorders, cancer, and neurodegeneration. Research indicates that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, its structural similarity to amino acids positions it as a candidate for drug development aimed at metabolic conditions like obesity and diabetes.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in applications ranging from pharmaceuticals to agrochemicals.

Neuroprotection in ALS Models

A study using cellular models of ALS demonstrated that treatment with this compound resulted in reduced neuronal death and improved cellular function. This effect was linked to the modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent.

In Vitro Studies on Cancer Cell Lines

In vitro studies conducted on human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values indicated significant potency against various tumor types, suggesting its utility as an adjunct therapy in cancer treatment.

Mécanisme D'action

The mechanism of action of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (S)-2-amino-4-phenylbutanoate

- Ethyl ®-2-amino-4-phenylbutanoate

- Methyl (S)-2-amino-4-phenylbutanoate

Uniqueness

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-homophenylalanine ethyl ester hydrochloride, is a chiral compound with significant biological activity. Its molecular formula is C₁₂H₁₇ClN₂O₂, and it has garnered attention in various fields, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activities, therapeutic potential, and relevant research findings.

1. Overview of the Compound

This compound is characterized by its unique chiral configuration, which contributes to its biological properties. It is primarily used in pharmaceutical applications due to its structural similarity to amino acids, making it a candidate for various therapeutic interventions.

- Molecular Weight: 243.73 g/mol

- CAS Number: 90891-21-7

- IUPAC Name: Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies suggest that it may modulate pathways involved in neuronal survival and function, potentially offering therapeutic benefits in these conditions .

Anti-Cancer Properties

The compound is being investigated for its anti-cancer effects. Preliminary studies have shown that it can inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been noted to interact with receptor tyrosine kinases implicated in angiogenesis, which is crucial for tumor progression .

Metabolic Disorders

This compound has also been explored for its potential role in treating metabolic disorders. Its structural similarity to amino acids allows it to influence metabolic pathways, potentially aiding in conditions such as obesity and diabetes .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound may interact with specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition: It has shown potential in inhibiting enzymes that play roles in cancer progression and neurodegeneration.

- Modulation of Gene Expression: There is evidence suggesting that it can influence gene expression related to cell survival and metabolism .

Case Study: Neuroprotection in ALS Models

A study conducted on cellular models of ALS demonstrated that treatment with this compound resulted in reduced neuronal death and improved cellular function. The mechanism was linked to the modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent.

In Vitro Studies on Cancer Cell Lines

In vitro studies using human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values indicated significant potency against various tumor types, suggesting its utility as an adjunct therapy in cancer treatment .

5. Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Homophenylalanine | C₉H₁₁N₃O₂ | Non-ethylated version used primarily in peptide synthesis. |

| Ethyl (R)-2-amino-4-phenylbutanoate hydrochloride | C₁₂H₁₇ClN₂O₂ | R-enantiomer with potentially different biological activities. |

| 2-Amino-4-methylphenylbutanoic acid | C₁₁H₁₅N₃O₂ | Contains a methyl group instead of a phenyl group, altering properties significantly. |

6. Conclusion

This compound exhibits promising biological activities with potential applications in treating neurodegenerative diseases, cancer, and metabolic disorders. Ongoing research continues to elucidate its mechanisms of action and therapeutic efficacy, paving the way for future clinical applications.

This compound's unique properties make it a valuable subject for further investigation within pharmaceutical research, particularly regarding its role as a therapeutic agent across various medical fields.

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKZMFFSIYCOV-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370388 | |

| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90891-21-7 | |

| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a practical application of L-Homophenylalanine Ethyl Ester Hydrochloride in organic synthesis?

A1: L-Homophenylalanine Ethyl Ester Hydrochloride serves as a starting material for the synthesis of (-)-α-Aminobenzolactam. This chiral compound is produced with high enantiomeric purity (>98% e.e.) through a straightforward process involving nitration and hydrogenation-cyclization reactions. []

Q2: What is the solubility behavior of L-Homophenylalanine Ethyl Ester Hydrochloride?

A2: While specific solubility data is not provided in the abstracts, a study has investigated the solubility of L-Homophenylalanine Ethyl Ester Hydrochloride across 12 different solvents and a temperature range of 283.15 to 323.15 K. [] This suggests its potential use in various chemical processes requiring specific solvent properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.